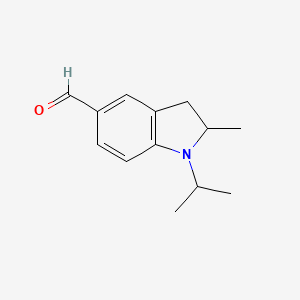

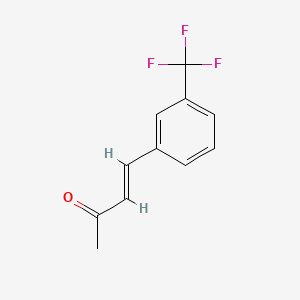

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

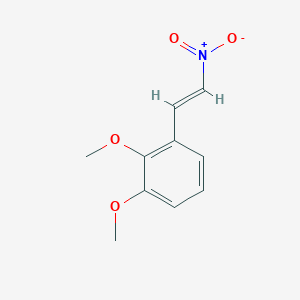

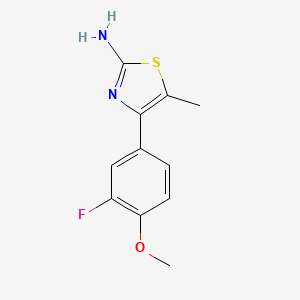

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is an organic compound with the molecular formula C13H17NO. It belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Molecular Structure Analysis

The molecular weight of 1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is 203.28 g/mol. The structure of indole derivatives is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Scientific Research Applications

Green & Sustainable Nanocatalysis

Yogita Madan (2020) explored the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using a green and sustainable nanocatalysed route. This method, employing ZnO nanoparticles and a solvent-free grindstone method, offers advantages such as excellent yields, short reaction times, and high reaction rates, making it environmentally and economically favorable. This research indicates the potential of indole derivatives in green chemistry and sustainable synthesis processes (Madan, 2020).

Synthesis of Indole Derivatives

A. Mikhaleva et al. (2006) developed a modified Vilsmeier–Haack reaction for synthesizing 1-vinylpyrrole-2-carbaldehydes and 1-vinyl-4,5-dihydrobenzo[g]indole-2-carbaldehyde. This process highlights the versatility of indole derivatives in organic synthesis, offering pathways to various chemical structures (Mikhaleva et al., 2006).

Anti-Cancer Activity

Ch. Venkata Ramana Reddy and G. G. Reddy (2020) investigated the synthesis of indolylidine isoxazoles and their anti-cancer activity. This work showcases the therapeutic potential of indole derivatives, particularly in developing treatments for liver cancer. The synthesized compounds were screened against HepG2 cell lines, indicating their potential in cancer research (Reddy & Reddy, 2020).

Photochemical Studies

C. Moody and J. Ward (1984) focused on the synthesis and photochemical rearrangement of 1,8-dihydropyrrolo[2,3-b]indoles. Their research into the photochemical properties of indole derivatives could open new avenues in photophysics and photochemistry, contributing to the understanding of light-induced chemical reactions (Moody & Ward, 1984).

Molecular Structure Analysis

A. Barakat et al. (2017) delved into the crystal structure, Hirshfeld surface analysis, and thermal properties of an indole derivative. This comprehensive characterization provides insights into the material properties of indole compounds, which can be crucial for developing new materials and understanding intermolecular interactions (Barakat et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound having broad-spectrum biological activities . This has led researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological pathways due to their interaction with multiple receptors .

Result of Action

Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular changes .

properties

IUPAC Name |

2-methyl-1-propan-2-yl-2,3-dihydroindole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-9(2)14-10(3)6-12-7-11(8-15)4-5-13(12)14/h4-5,7-10H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDYVZCIBMESRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(C)C)C=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-methyl-thiazol-2-ylamine](/img/structure/B1309920.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)